2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of sulfonyl, phenyl, and pyrrolidine groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-methylphenyl sulfonyl chloride with a phenolic compound to form the sulfonate ester. This intermediate is then reacted with a pyrrolidine derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl and pyrrolidine groups can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl or pyrrolidine rings .
Scientific Research Applications
2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), reducing inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl 4-methylbenzenesulfonate
- 4-{[(4-Methylphenyl)sulfonyl]oxy}-2-butynyl 4-methylbenzenesulfonate
- 2-Methyl-2-propanyl (2S,4S)-4-{[(4-methylphenyl)sulfonyl]oxy}-2-({[(4-methylphenyl)sulfonyl]oxy}methyl)-1-pyrrolidinecarboxylate
Uniqueness
What sets 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and potential biological activities.
Properties
Molecular Formula |
C27H25NO7S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C27H25NO7S/c1-18-3-9-22(10-4-18)28-16-21(15-26(28)30)27(31)34-17-25(29)20-7-11-23(12-8-20)35-36(32,33)24-13-5-19(2)6-14-24/h3-14,21H,15-17H2,1-2H3 |
InChI Key |
UACMFBOCMGARIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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